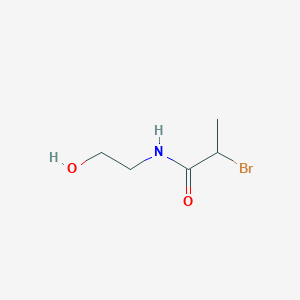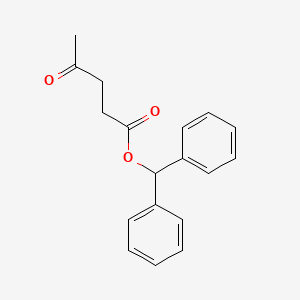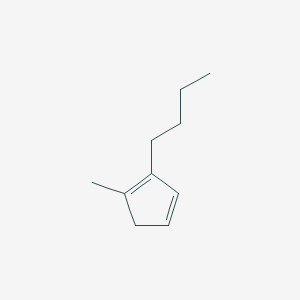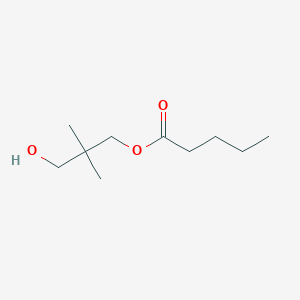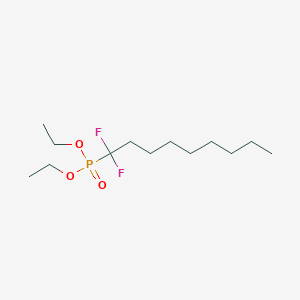
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a difluorononyl chain and esterified with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,1-difluorononyl)-, diethyl ester typically involves the reaction of a difluorononyl halide with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The difluorononyl chain can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted difluorononyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Industry: Used in the formulation of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1,1-difluorononyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluorononyl chain and phosphonic acid group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1,1-difluoro-2-phenylethyl)-, diethyl ester
- Diethyl allylphosphonate
- Difluoromethylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is unique due to its specific difluorononyl chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in applications requiring specific reactivity or interaction profiles.
Propriétés
Numéro CAS |
133839-35-7 |
|---|---|
Formule moléculaire |
C13H27F2O3P |
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1,1-difluorononane |
InChI |
InChI=1S/C13H27F2O3P/c1-4-7-8-9-10-11-12-13(14,15)19(16,17-5-2)18-6-3/h4-12H2,1-3H3 |
Clé InChI |
CECJSVFTYQPXKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(F)(F)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


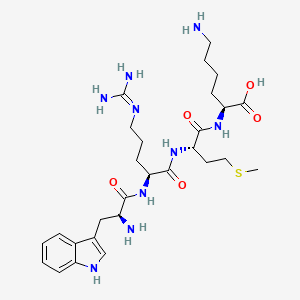

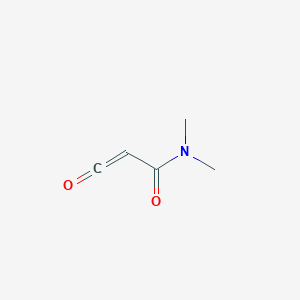
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)


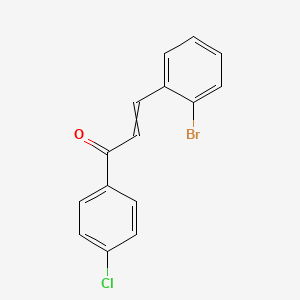
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)

